3,4-Dibromoisoquinoline
Overview
Description
3,4-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N It is a derivative of isoquinoline, where two bromine atoms are substituted at the 3rd and 4th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromoisoquinoline can be achieved through various methods. One common approach involves the bromination of isoquinoline. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3rd and 4th positions.
Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford this compound. This method employs palladium bromide (PdBr2) and copper bromide (CuBr2) as catalysts in a solvent such as acetonitrile (MeCN) or dichloroethane (CH2ClCH2Cl) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of isoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (ROH). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Isoquinoline derivatives with various functional groups.
Oxidation Reactions: Isoquinoline N-oxides.
Reduction Reactions: Isoquinoline derivatives with reduced bromine content.
Scientific Research Applications
3,4-Dibromoisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Catalysis: The compound is explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 3,4-Dibromoisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.
3-Bromoisoquinoline: Another mono-brominated derivative with bromine at the 3rd position.
Isoquinoline: The parent compound without bromine substitution.
Uniqueness
3,4-Dibromoisoquinoline is unique due to the presence of two bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. The dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications compared to its mono-brominated counterparts.
Properties
IUPAC Name |
3,4-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCAHPFXWCHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309880 | |
Record name | 3,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36963-44-7 | |
Record name | 36963-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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